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Compound of Interest

Compound Name: Potassium borate

Cat. No.: B086520

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of potassium
tetraborate tetrahydrate (K2B4O7-4H20). The information is compiled from seminal
crystallographic studies to support research and development activities where the precise
atomic arrangement of this compound is of interest.

Crystal Structure and Composition

Potassium tetraborate tetrahydrate crystallizes in the orthorhombic space group P212121.[1][2]
[3] The crystal structure is composed of potassium cations (K*) and a complex polyanion,
tetraborate, with associated water molecules. The precise chemical formula is more accurately
represented as Kz2[B4Os(OH)4]-2H20.[1]

The fundamental building block of the anionic structure is the [BaOs(OH)4]2~ ion. This complex
ion is formed by two boron-oxygen triangles and two boron-oxygen tetrahedra.[1] These
structural units share common corners to form the larger polyanion. The potassium ions and
the two additional water molecules are located in the interstitial spaces, providing charge
balance and contributing to the overall stability of the crystal lattice through ionic and hydrogen
bonding interactions.

Crystallographic Data
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The following tables summarize the key quantitative data determined from single-crystal X-ray

diffraction studies.

Table 1: Unit Cell Parameters[1]

Parameter Value
Crystal System Orthorhombic
Space Group P212121

a

12.899 + 0.002 A

b

11.774 + 0.002 A

c

6.859 + 0.001 A

Molecules per Unit Cell (2) 4
Table 2: Physical Properties|[1]
Property Value
Density (p) 1.919 g/cm3
Table 3: Selected Interatomic Distances[1]
Bond Distance (A) Accuracy (A)
K-O Varies 0.006
B-O Varies 0.008
H-O Varies 0.11

Table 4: Selected Bond Angles[1]
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Angle Value (°)
B-O-B 117.8-119.0
0O-B-O Varies

Experimental Protocols

The definitive determination of the crystal structure of potassium tetraborate tetrahydrate was
achieved through single-crystal X-ray diffraction. The general experimental workflow is outlined
below.

Crystal Synthesis

Single crystals of potassium tetraborate tetrahydrate were prepared by the slow evaporation of
an aqueous solution of the compound.[1][2][3] This method allows for the formation of well-
ordered crystals suitable for diffraction studies. The starting material is typically synthesized
through the controlled reaction of potassium hydroxide, boric acid, and water.[4]

X-ray Diffraction Data Collection

A single crystal of suitable size and quality was mounted on a goniometer. The crystal was then
subjected to a monochromatic beam of X-rays, typically Cu Ka radiation.[1] A counter
spectrometer was used to measure the intensities of the diffracted X-ray beams at various
angles.[1] This process yields a diffraction pattern that is characteristic of the crystal's internal
atomic arrangement.

Structure Solution and Refinement

The collected diffraction data, consisting of the positions and intensities of the diffraction spots,
were used to determine the unit cell dimensions and the space group of the crystal. The
positions of the atoms within the unit cell were determined using Patterson and Fourier
synthesis methods. The final atomic coordinates, thermal parameters, and bond lengths and
angles were obtained through a least-squares refinement process. The quality of the final
structure is indicated by the R-index, which was reported to be 0.040 for the seminal study.[1]

Visualization of Experimental Workflow
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The following diagram illustrates the logical steps involved in the determination of the crystal

structure of potassium tetraborate tetrahydrate.

Crystal

Synthesis

Prepare Aqueous Solution
of K2B4O7

Y

Slow Evaporation

A4

Single Crystal Formation

Select Suitable Crystal

X-ray D‘ 'ffraction

Mount Crystal on Goniometer

A4

Expose to Monochromatic
X-ray Beam (Cu Ka)

Y

Measure Diffraction Intensities

Diffraction Data

Data Analysis and‘

Determine

Space Group

Unit Cell and

Y

Solve Structure (Patterson/Fourier)

A4

Refine Atomic

Thermal Parameters

Coordinates and

Y

Final Crystal Structure Model

Structure Solution

T

T

|

ICrystallographic Data
| (Tables 1-4)

Publicatio

n of Results 7

© 2025 BenchChem. All rights reserved.

4/6

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Workflow for Crystal Structure Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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